molecular formula C11H11ClN2O4S B2495671 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylpyrazole CAS No. 956236-06-9

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylpyrazole

Cat. No. B2495671
CAS RN: 956236-06-9
M. Wt: 302.73
InChI Key: SVEAOQSREOTIOS-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylpyrazole” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also has a sulfonyl functional group attached to the pyrazole ring. Additionally, it has a phenyl ring with chlorine and methoxy groups attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring and phenyl ring would contribute to the aromaticity of the molecule. The sulfonyl group would likely have a significant impact on the molecule’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could involve in vitro studies to determine if the compound has any biological effects, as well as in vivo studies if in vitro studies are promising .

properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)14-5-3-4-13-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEAOQSREOTIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylpyrazole

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